3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperazine ring substituted with a fluoro-methyl-phenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the fluoro-methyl-phenyl precursor, which is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, tetrahydrofuran (THF), and various oxidizing and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzaldehyde: A related compound with similar structural features but different functional groups.
tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate: Another compound with a similar core structure but different substituents.
Uniqueness
3-(4-Fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H23FN2O2 |
---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluoro-2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-11-9-12(17)5-6-13(11)14-10-19(8-7-18-14)15(20)21-16(2,3)4/h5-6,9,14,18H,7-8,10H2,1-4H3 |
InChI Key |
HNANBASYQSIBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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